N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride
Description
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride (CAS: 150515-80-3) is a synthetic small molecule with the molecular formula C₁₄H₁₆N₂O₂·HCl and a molecular weight of 280.74 g/mol . It consists of a benzofuran-2-carboxamide moiety linked to a piperidin-4-yl group, with a hydrochloride counterion enhancing its stability. Key physicochemical properties include:
- Solubility: Slightly soluble in chloroform, methanol, and DMSO.
- Applications: Primarily used as a research chemical in medicinal chemistry and drug discovery .
Structurally, it is characterized by SMILES notation C1CNCCC1NC(=O)C2=CC3=CC=CC=C3O2.Cl and InChIKey YZVQYGNKKQOXEF-UHFFFAOYSA-N .
Properties
IUPAC Name |
N-piperidin-4-yl-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(16-11-5-7-15-8-6-11)13-9-10-3-1-2-4-12(10)18-13;/h1-4,9,11,15H,5-8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBHSODYAZOGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or via the palladium-catalyzed coupling of 2-halophenols with alkynes.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or water.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The piperidine ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon, resulting in the formation of piperidine derivatives with varying degrees of saturation[][5].
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride exhibits significant pharmacological properties, primarily due to its structural components that interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A structure–activity relationship (SAR) analysis demonstrated that derivatives containing the piperidinyl moiety showed promising inhibitory effects on MLL-rearranged leukemia cells. The compound exhibited effective inhibition of cell proliferation with an EC50 value as low as 4.7 μM, indicating its potential as a chemical probe for further drug development against specific types of leukemia .
Central Nervous System Disorders
The compound is also being investigated for its effects on the central nervous system (CNS). It has been associated with serotonin receptor modulation, making it a candidate for treating conditions such as anxiety and depression. Piperidine derivatives have been shown to act as 5-HT1A agonists and 5-HT reuptake inhibitors, which are crucial mechanisms in the treatment of mood disorders .
Case Study on Anticancer Properties
A notable study focused on the synthesis and evaluation of benzofuran derivatives, including this compound. The findings indicated that compounds with a 4-piperidinyl substituent exhibited significant anticancer activity, providing a foundation for further exploration into their use as therapeutic agents against leukemia .
| Compound | Activity (IC50) | Target |
|---|---|---|
| N-(piperidin-4-yl)-1-benzofuran-2-carboxamide | 4.7 μM | MLL-r leukemia |
| Related benzofuran derivatives | Various | Cancer cell lines |
Neuropharmacological Studies
In another study, the compound was evaluated for its neuropharmacological properties, showcasing its potential to serve as an anxiolytic or antidepressant agent. The modulation of serotonin pathways was a key focus, with evidence suggesting that piperidine derivatives could enhance serotonergic signaling .
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The benzofuran moiety may contribute to the compound’s ability to cross biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Comparison with Selected Analogs
Structural and Functional Differences
Benzofuran vs. Benzopyran/Tetrazole Backbones: The benzofuran core in the target compound may favor π-π stacking interactions in receptor binding, whereas benzopyran (e.g., C₁₅H₂₀Cl₂N₆O) or tetrazolo-pyridine (e.g., C₂₀H₂₃ClN₂O₂) scaffolds in analogs introduce distinct electronic and steric profiles .
Substituent Effects :
- The chlorophenyl group in C₂₀H₂₃ClN₂O₂ and fluorinated benzopyran in C₁₅H₂₀Cl₂N₆O could enhance lipophilicity and blood-brain barrier penetration compared to the unsubstituted benzofuran in the target compound .
Ionization and CCS Profiles :
Physicochemical and Application Differences
- Research Utility: While the target compound lacks documented biological activity, analogs like C₁₅H₂₀Cl₂N₆O (with a fluorinated benzopyran) are likely explored for CNS targets due to structural resemblance to known neuroactive scaffolds .
Biological Activity
N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Overview of Biological Activity
The compound exhibits significant anticancer properties, particularly against MLL-rearranged leukemia. Research indicates that it can inhibit the proliferation of cancer cells with effective concentration values (EC50) as low as 4.7 µM . The presence of the piperidine moiety is crucial for its activity, as shown in various structure-activity relationship studies.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the benzofuran core for enhancing biological activity. Key findings include:
- Piperidine Substituent : Compounds with a 4-piperidin-1-ylphenyl group showed potent inhibitory activities, with IC50 values ranging from 2.3 µM to 7.2 µM for different derivatives .
- Analog Studies : Various analogs were synthesized and tested, demonstrating that modifications to the benzofuran structure significantly influenced their anticancer efficacy. For instance, compound variants with polar or bulky groups showed reduced activity compared to those with optimized piperidine substitutions .
Table 1: Structure-Activity Relationship Summary
| Compound ID | Substituent | IC50 (µM) | Activity Description |
|---|---|---|---|
| 12 | 4-Pyrrolidin-1-ylphenyl | 2.9 | Improved activity |
| 35 | 4-Piperidin-1-ylphenyl | 2.3 | Strong inhibitor |
| 57 | 4-Piperidin-1-ylphenyl | 7.2 | Strongest among benzofuran compounds |
| 58 | Morpholine substitution | >10 | Significantly reduced activity |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties . Studies have shown that derivatives of piperidine exhibit varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various piperidine derivatives, including those similar to this compound. Results indicated:
- MIC Values : The minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranged from 0.0039 to 0.025 mg/mL for some derivatives, demonstrating potent antibacterial effects .
Table 2: Antimicrobial Activity Summary
| Compound ID | Bacterial Strain | MIC (mg/mL) | Activity Description |
|---|---|---|---|
| PA-1 | S. aureus | 0.0039 | Complete death within 8 hours |
| PA-1 | E. coli | 0.025 | Significant growth inhibition |
Q & A
Q. How does the molecular structure of N-(piperidin-4-yl)-1-benzofuran-2-carboxamide hydrochloride influence its interaction with biological targets?
The compound features a benzofuran ring (hydrophobic region) connected via a carboxamide bond to a piperidine moiety (polar region). This dual polarity allows for diverse interactions: the benzofuran may engage in π-π stacking with aromatic residues in proteins, while the piperidine and carboxamide groups facilitate hydrogen bonding or ionic interactions. Such structural features are critical for binding to enzymes or receptors, as observed in preliminary pharmacological studies .
Q. What methodological approaches are recommended for solubilizing this compound in experimental settings?
The hydrochloride salt form enhances solubility in polar solvents. Recommended solvents include dimethyl sulfoxide (DMSO) for stock solutions (up to 10 mM) and methanol or chloroform for dilution. Pre-saturation experiments in buffer systems (e.g., PBS at pH 7.4) with 0.1–1% Tween-80 can mitigate aggregation in aqueous media .
Q. What are the key considerations for optimizing its synthesis to achieve high purity and yield?
Continuous flow reactors can improve reaction homogeneity and reduce side products. Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is advised for purification. Yield optimization requires precise control of reaction temperature (70–90°C) and stoichiometric ratios of benzofuran-2-carboxylic acid and 4-aminopiperidine precursors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Systematic modifications should target both the benzofuran and piperidine moieties. For example:
- Benzofuran ring : Introduce electron-withdrawing groups (e.g., halogens at position 5) to enhance metabolic stability .
- Piperidine : Substitute the carboxamide with sulfonamide or urea linkages to modulate target affinity . Biological assays (e.g., enzyme inhibition, receptor binding) should compare analogs against the parent compound to quantify activity shifts .
Q. What strategies can resolve contradictions in reported biological activities of its analogs?
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols by:
- Using isogenic cell lines to eliminate genetic variability.
- Validating target engagement via orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for specificity).
- Applying cheminformatics tools (molecular docking) to rationalize activity differences based on substituent effects .
Q. What experimental methodologies are effective in identifying its biological targets?
- Affinity chromatography : Immobilize the compound on resin and isolate binding proteins from cell lysates, followed by mass spectrometry .
- Radioligand displacement assays : Use tritiated analogs to compete with known receptor ligands (e.g., dopamine D3 receptors, as seen in structurally related compounds) .
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding to map interactomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
